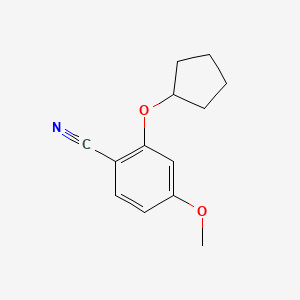

2-Cyclopentyloxy-4-methoxy-benzonitrile

Description

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-cyclopentyloxy-4-methoxybenzonitrile |

InChI |

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)13(8-12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |

InChI Key |

AJYLSTDYRFWUDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)OC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Cyclopentyloxy-4-methoxy-benzonitrile and related compounds:

Physicochemical Properties

- Lipophilicity : The cyclopentyloxy group in the target compound significantly increases logP (estimated ~3.5) compared to 4-methoxybenzonitrile (logP ~1.8), suggesting better membrane penetration but lower aqueous solubility .

- Thermal Stability: Bulky substituents like cyclopentyloxy may improve thermal stability due to reduced molecular mobility, whereas compounds with amino linkers (e.g., 4-[(4-methoxyphenyl)amino]benzonitrile) might exhibit lower stability under oxidative conditions .

- Electronic Effects : Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. The nitrile group withdraws electrons, creating a polarized system that influences reactivity in coupling reactions .

Q & A

Basic: What are the recommended synthetic routes for 2-cyclopentyloxy-4-methoxy-benzonitrile?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For the cyclopentyloxy group, a common approach is reacting 2-hydroxy-4-methoxy-benzonitrile with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . For regioselectivity, steric and electronic factors of the substituents must be considered. Intermediate characterization by TLC and mass spectrometry ensures reaction progress .

Basic: How should structural characterization of this compound be performed?

Answer:

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methoxy at δ ~3.8 ppm) .

- IR spectroscopy : Confirm nitrile stretch (~2220 cm⁻¹) and ether/methoxy C-O bonds (~1250 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₃H₁₅NO₂).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Basic: What safety precautions are advised for handling this compound?

Answer:

While specific toxicity data for this compound are limited, analogous benzonitriles (e.g., 4-methoxybenzonitrile) suggest handling with nitrile-rated gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C, away from oxidizers .

Basic: What solvents are suitable for solubility testing?

Answer:

Test in polar aprotic solvents (DMSO, DMF), chlorinated solvents (chloroform, DCM), or alcohols (methanol, ethanol). Preliminary data for similar compounds suggest moderate solubility in DMSO (~10–20 mM). Centrifugation or sonication may aid dissolution. Stability in solution should be monitored via HPLC over 24–48 hours .

Advanced: How can reaction mechanisms for cyclopentyloxy group introduction be studied?

Answer:

- Kinetic studies : Vary reaction temperature and base strength to determine rate laws.

- Isotopic labeling : Use ¹⁸O-labeled cyclopentanol to track oxygen transfer.

- Computational modeling : Density Functional Theory (DFT) can model transition states and activation barriers for nucleophilic substitution .

Advanced: What strategies can identify potential biological targets of this compound?

Answer:

- In vitro assays : Screen against kinase or GPCR panels due to structural similarity to bioactive nitriles .

- Proteomics : Use affinity chromatography with immobilized analogs to pull down binding proteins.

- Molecular docking : Compare binding poses with known inhibitors (e.g., PARP or cytochrome P450 enzymes) .

Advanced: How can computational methods predict electronic properties?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to determine HOMO/LUMO energies and electrostatic potential maps.

- Molecular dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Reproducibility checks : Confirm synthetic conditions and purity via HPLC.

- Variable-temperature NMR : Detect conformational changes or dynamic effects.

- Alternative techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

Advanced: What challenges arise during scale-up synthesis (>10 g)?

Answer:

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Exothermicity : Control reaction temperature to avoid decomposition.

- Yield optimization : Use continuous-flow reactors for improved heat/mass transfer .

Advanced: How to characterize degradation products under stressed conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.